EN219
Overview
Description
EN219 is a synthetic recruiter of the E3 ubiquitin ligase RNF114. It binds to cysteine 8 in the intrinsically disordered region of RNF114 and inhibits RNF114-induced autoubiquitination and p21 ubiquitination in a cell-free assay. This compound also interacts with cysteine residues in the tubulin β1 chain, heat shock protein 60, and histone H3.1 in human breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: EN219 is synthesized through a series of chemical reactions involving the formation of a pyrazoline complex. The synthetic route typically involves the reaction of 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole with chloroacetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, ensuring the compound meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions: EN219 undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to the presence of the chloroacetyl group.
Covalent Bond Formation: this compound forms covalent bonds with cysteine residues in proteins, leading to inhibition of specific protein functions
Common Reagents and Conditions:
Reagents: Chloroacetyl chloride, 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole.
Conditions: Controlled temperature and pH, use of solvents like dimethyl sulfoxide (DMSO) and ethanol
Major Products: The major product formed from the reactions involving this compound is the covalently modified protein, where this compound is attached to cysteine residues .
Scientific Research Applications
EN219 has several scientific research applications, including:
Chemistry: Used as a tool for studying protein ubiquitination and degradation pathways.
Biology: Employed in proteomics to identify protein interactions and modifications.
Medicine: Investigated for its potential in targeted protein degradation therapies, particularly in cancer research.
Industry: Utilized in the development of proteolysis-targeting chimeras (PROTACs) for drug discovery .
Mechanism of Action
EN219 exerts its effects by binding to cysteine residues in the E3 ubiquitin ligase RNF114. This binding inhibits RNF114-mediated autoubiquitination and p21 ubiquitination, leading to the degradation of specific target proteins. The molecular targets include tubulin β1 chain, heat shock protein 60, and histone H3.1 .
Comparison with Similar Compounds
Nimbolide: A natural product that also targets RNF114 for protein degradation.
(+)-JQ1: A bromodomain and extra terminal domain inhibitor used in PROTAC applications .
Uniqueness of EN219: this compound is unique due to its synthetic origin and selective inhibition of RNF114-mediated ubiquitination. Unlike natural products, this compound offers a more controlled and reproducible method for studying protein degradation pathways .
Properties
IUPAC Name |
1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2ClN2O/c18-13-5-1-11(2-6-13)15-9-16(22(21-15)17(23)10-20)12-3-7-14(19)8-4-12/h1-8,16H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHMHAKZPJNKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCl)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.